

# Managing common treatment-emergent adverse events of centanafadine like decreased appetite and nausea

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Centanafadine |           |
| Cat. No.:            | B1258622      | Get Quote |

# Centanafadine Technical Support Center: Managing Common Treatment-Emergent Adverse Events

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing common treatment-emergent adverse events (TEAEs) associated with **centanafadine**, specifically decreased appetite and nausea. The information is presented in a question-and-answer format for clarity and ease of use.

#### **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action of **centanafadine** and how might it lead to decreased appetite and nausea?

**Centanafadine** is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor.[1] It has the strongest affinity for norepinephrine transporters, followed by dopamine and, to a lesser extent, serotonin transporters.[2] The modulation of these neurotransmitters in the central nervous system is believed to be the primary reason for its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD). However, these same neurochemical changes can also influence appetite and induce nausea. Increased levels of norepinephrine and dopamine, in particular, are known to play a role in

#### Troubleshooting & Optimization





appetite suppression. The serotonergic activity may also contribute to gastrointestinal side effects, including nausea.

Q2: How common are decreased appetite and nausea as side effects of **centanafadine** in clinical trials?

Decreased appetite and nausea are among the most frequently reported TEAEs in clinical trials for **centanafadine** across different age groups, although they are generally considered to be of mild to moderate severity.[3][4][5][6]

Q3: Are there any general recommendations for managing decreased appetite and nausea when working with **centanafadine** in a research setting?

Yes, based on general clinical practice for similar medications, the following strategies can be considered:

- Administration with Food: Administering centanafadine with a meal may help to reduce the incidence and severity of nausea.
- Dose Titration: Initiating treatment with a lower dose and gradually titrating upwards may improve tolerability and minimize initial side effects. In a 52-week open-label study, participants started on a lower dose before up-titrating to the target dose.[8]
- Monitoring: Regular monitoring of body weight and nutritional intake is crucial, especially in preclinical models and clinical trial participants.
- Dietary Adjustments: For subjects experiencing decreased appetite, providing nutrient-dense and calorie-rich food options can be beneficial.[9] Planning for a larger meal when the medication's effects are wearing off can also be a useful strategy.[9][10]

## **Troubleshooting Guide**

This guide addresses specific issues that may be encountered during experiments involving **centanafadine**.

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                      | Potential Cause                                                                 | Troubleshooting Steps                                                                                                                                                                                                                                                                                                 |
|------------------------------------------------------------|---------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Significant Weight Loss in<br>Animal Models                | Centanafadine-induced appetite suppression.                                     | 1. Ensure ad libitum access to a highly palatable, high-calorie diet. 2. Monitor food and water intake daily. 3. Consider a dose reduction if weight loss is persistent and exceeds acceptable limits for the study protocol. 4. Schedule feeding times to coincide with the trough of the drug's effect if possible. |
| High Incidence of Emesis in<br>Preclinical Studies         | Gastrointestinal irritation or central nervous system effects of centanafadine. | <ol> <li>Administer the compound with a small amount of food. 2.</li> <li>Evaluate different formulations or vehicles for administration.</li> <li>Consider a slower dose escalation schedule.</li> </ol>                                                                                                             |
| Participant-reported Nausea in<br>Clinical Trials          | Common TEAE of centanafadine.                                                   | 1. Advise participants to take the investigational product with food.[7][10] 2. Assess the timing of nausea in relation to dosing. 3. If nausea is severe or persistent, a dose adjustment as per the clinical trial protocol may be warranted.                                                                       |
| Difficulty in Maintaining Blinding Due to Appetite Changes | The noticeable effect of the active drug compared to placebo.                   | 1. Utilize active placebos that may mimic some minor side effects to a lesser degree. 2. Ensure that study personnel interacting with participants are well-trained to avoid unblinding conversations. 3. Collect data on appetite changes                                                                            |



systematically in both active and placebo groups to assess the extent of the effect.

### **Quantitative Data Summary**

The following tables summarize the incidence of decreased appetite and nausea in various clinical trials of **centanafadine**.

Table 1: Incidence of Decreased Appetite and Nausea in Adult ADHD Clinical Trials

| Study                           | Treatment<br>Group   | Dose       | Incidence of<br>Decreased<br>Appetite | Incidence of<br>Nausea |
|---------------------------------|----------------------|------------|---------------------------------------|------------------------|
| Phase 2<br>Studies[3][6]        | Centanafadine-<br>SR | 400 mg/day | 16%                                   | 13%                    |
| Phase 2<br>Studies[3]           | Centanafadine-<br>SR | 800 mg/day | 60%                                   | 60%                    |
| Phase 3, Study<br>1[5]          | Centanafadine        | 200 mg/day | 5.1%                                  | 1.7%                   |
| Phase 3, Study<br>1[5]          | Centanafadine        | 400 mg/day | 6.5%                                  | 5.5%                   |
| Phase 3, Study<br>1[5]          | Placebo              | N/A        | 1.7%                                  | 1.4%                   |
| 52-Week Open-<br>Label Study[8] | Centanafadine<br>SR  | 400 mg/day | 6.1% (treatment-<br>related)          | 7.7%                   |

Table 2: Incidence of Decreased Appetite and Nausea in Pediatric and Adolescent ADHD Clinical Trials



| Study<br>Population                                | Treatment<br>Group         | Dose                 | Incidence of<br>Decreased<br>Appetite    | Incidence of<br>Nausea/Vomiti<br>ng      |
|----------------------------------------------------|----------------------------|----------------------|------------------------------------------|------------------------------------------|
| Adolescents (13-<br>17 years)[8]                   | Centanafadine              | 328.8 mg             | Most common TEAE (exact % not specified) | Most common TEAE (exact % not specified) |
| Children (6-12 years)[3][11][12]                   | High-Dose<br>Centanafadine | Weight-based         | 5% (overall)                             | 3% (vomiting)                            |
| Pooled Analysis<br>(Children &<br>Adolescents)[13] | Centanafadine              | High and Low<br>Dose | >2% and more<br>frequent than<br>placebo | >2% and more<br>frequent than<br>placebo |

#### **Experimental Protocols**

Detailed methodologies for the management of adverse events are not typically published in clinical trial results. However, the protocols for the assessment of safety and tolerability are well-defined.

Protocol: Assessment of Treatment-Emergent Adverse Events in **Centanafadine** Clinical Trials

- Objective: To monitor and record all adverse events (AEs) experienced by participants during the clinical trial to assess the safety and tolerability of centanafadine.
- Methodology:
  - AE Monitoring: At each study visit, participants are questioned about any new or worsening medical conditions since the last visit. This is typically done through openended, non-leading questions (e.g., "Have you had any health problems since your last visit?").[8]
  - AE Documentation: All reported AEs are recorded in the participant's electronic case report form (eCRF). The documentation includes:
    - A description of the event.



- The date and time of onset and resolution.
- The severity of the event (e.g., mild, moderate, severe).
- The investigator's assessment of the relationship between the AE and the investigational product (e.g., not related, possibly related, probably related, definitely related).
- Any action taken in response to the AE (e.g., dose adjustment, concomitant medication).
- Vital Signs and Laboratory Tests: Regular monitoring of vital signs (blood pressure, heart rate), weight, and clinical laboratory tests (hematology, serum chemistry, and urinalysis) are conducted at specified intervals throughout the trial to identify any potential safety signals.[8]
- Standardized Scales: Specific rating scales, such as the Columbia-Suicide Severity Rating Scale (C-SSRS), are used to monitor for specific potential adverse events.[3][8]

#### **Visualizations**





Click to download full resolution via product page

Caption: A logical workflow for managing decreased appetite in a research setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Centanafadine - Wikipedia [en.wikipedia.org]

#### Troubleshooting & Optimization





- 2. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. researchgate.net [researchgate.net]
- 5. A guide for primary care clinicians managing ADHD medication side effects | British Journal of General Practice [bjgp.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs): Side Effects, Interactions, and More [webmd.com]
- 8. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder PMC [pmc.ncbi.nlm.nih.gov]
- 9. aliceswellness.com [aliceswellness.com]
- 10. Serotonin and norepinephrine reuptake inhibitors (SNRIs) Mayo Clinic [mayoclinic.org]
- 11. ADHD Medications, Appetite, and Digestion: What to Expect and How to Manage Side Effects with Food — Nutrition Ally [nutrition-ally.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Managing common treatment-emergent adverse events of centanafadine like decreased appetite and nausea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258622#managing-common-treatment-emergent-adverse-events-of-centanafadine-like-decreased-appetite-and-nausea]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com